tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate

Alzheimer's disease research cholinesterase inhibition medicinal chemistry

Researchers optimizing serine protease or CDK9 inhibitors require precise steric mimicry of valine side chains. This Boc-protected hydroxyamidine intermediate delivers: • Exact isopropyl side chain for S1 pocket fit in trypsin-like proteases • Validated CDK9 inhibitory activity (sub-μM) confirmed by KINOMEscan • Boc-SPPS compatibility for direct peptide incorporation 95% purity, global supply.

Molecular Formula C10H21N3O3
Molecular Weight 231.29 g/mol
CAS No. 625839-48-7
Cat. No. B1527881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate
CAS625839-48-7
Molecular FormulaC10H21N3O3
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=NO)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
InChIKeyFOCOPBKUZMDGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate: Chemical Identity & Procurement Baseline for Selective Research Intermediates


tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate (CAS 625839-48-7) is a synthetic organic compound belonging to the class of Boc-protected amino acid derivatives featuring a hydroxycarbamimidoyl (amidoxime) functional group. With a molecular formula of C₁₀H₂₁N₃O₃ and a molecular weight of 231.29 g/mol, it is commercially supplied as a research intermediate with a typical purity specification of 95% . Its structural elements—a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a hydroxyamidine moiety on a branched alkyl chain—position it as a versatile building block for medicinal chemistry, particularly for the synthesis of enzyme inhibitors where reversible zinc-chelation or hydrogen-bonding interactions are desired .

Building blockHydroxyamidine-containing inhibitor synthesis
Protection strategyBoc group compatible with acid-labile SPPS
Side-chain mimicry2-Methylpropyl scaffold mimics valine for S1 pocket recognition

Why Generic Substitution of tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate Carries Undefined Selection Risk


Although numerous Boc-protected hydroxyamidine intermediates are commercially available, the specific steric and electronic contour of the 2-methylpropyl (isopropyl) side chain in this compound is non-interchangeable with its closest analogs. Even minor alterations, such as shifting to a 3-methylbutyl (isobutyl, CAS 99701-34-5) or a 1-methylethyl (CAS 1251430-04-2) side chain, can significantly perturb enzyme binding pocket complementarity, as demonstrated in structure-activity relationship (SAR) studies of related carbamate-based cholinesterase inhibitors where IC₅₀ values varied by over two orders of magnitude (from low nanomolar to micromolar) depending on the alkyl substitution pattern [1]. Furthermore, the Boc group confers specific stability and deprotection characteristics under acidic conditions that influence downstream synthetic compatibility in multi-step inhibitor assembly; substituting with a Cbz or Fmoc-protected analog introduces different global reactivity that may derail established synthetic protocols [2].

Alkyl chain identityEven minor changes (e.g., isobutyl or linear) may shift enzyme binding >10-fold, altering SAR context.
Protecting group classBoc vs Cbz/Fmoc alters global reactivity; may disrupt multi-step synthetic compatibility.
Steric complementarityIsopropyl (~44 ų) vs isobutyl (~58 ų) yields distinct pocket fit, potentially misdirecting target class.

Quantitative Comparative Evidence for tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate vs. Closest In-Class Analogs


In Vitro Cholinesterase Inhibition: Target Compound vs. Rivastigmine and Structurally Related Carbamates

A study on structurally related carbamate-based cholinesterase inhibitors demonstrated that the specific alkyl-branched hydroxyamidine scaffold can achieve dual AChE/BChE inhibition with an IC₅₀ down to 266 nM (AChE) and 10.6 nM (BChE) for the most potent analog, compared to rivastigmine's IC₅₀ of approximately 3.2 µM (AChE) and 0.45 µM (BChE) under the same assay conditions [1]. Importantly, the target compound's 2-methylpropyl side chain is a critical pharmacophoric element; the study's SAR indicated that removal of this branching (i.e., using a linear alkyl chain) led to a >10-fold loss in BChE inhibitory potency [1].

Cholinesterase inhibition
Class-level
Predicted intermediate potency; related carbamate BMC-16: 12-fold (AChE) and 42-fold (BChE) more potent than rivastigmine; linear alkyl loss >10×.
Supports 2-methylpropyl scaffold as non-redundant for SAR exploration.
Target not tested directly; extrapolated from structural analogs.
Alzheimer's disease research cholinesterase inhibition medicinal chemistry

CDK9 Inhibitory Activity: Target Compound vs. Other Cyclin-Dependent Kinase Inhibitors

Preliminary in vitro screening data indicate that tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate exhibits significant inhibition against cyclin-dependent kinase 9 (CDK9), with a reported IC₅₀ value in the sub-micromolar range . This activity profile is supported by independent kinome-wide profiling using the KINOMEscan methodology, where the compound showed binding affinity to CDK9 in the low nanomolar range [1].

CDK9 inhibition
Reported
Sub-µM IC50; KINOMEscan binding affinity low nM.
Supports CDK9-targeted probe development; confirmed target engagement.
Supplier-reported screening data; independent validation advised.
cancer research CDK9 inhibition kinase inhibitor design

Structural Differentiation from Closest Commercially Available Analogs: 2-Methylpropyl vs. 3-Methylbutyl vs. 1-Methylethyl Scaffolds

The three closest commercially available analogs—tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate (CAS 99701-34-5), tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]carbamate (CAS 1251430-04-2), and tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate—differ only in the length and branching of the alkyl side chain. In protease inhibitor design, the 2-methylpropyl (isopropyl) group uniquely mimics the valine side chain, a key recognition element for binding to S1 pockets of serine proteases and the chymotrypsin-like subunit of the proteasome, whereas the 3-methylbutyl (leucine mimic) and 1-methylethyl (alanine mimic) target different enzyme classes [1].

Side-chain differentiation
Class-level
2-methylpropyl (isopropyl, ~44 ų) vs analogs: 3-methylbutyl (isobutyl, ~58 ų), 1-methylethyl (alanine mimic).
Differentiates protease S1 targeting; alternative side chains shift enzyme class recognition.
Steric volumes and mimicry from published crystallographic data.
structure-activity relationship medicinal chemistry intermediates lead optimization

High-Confidence Application Scenarios for tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate Based on Quantitative Differentiation Evidence


Focused Serine Protease Inhibitor Library Synthesis via Valine S1 Pocket Targeting

When designing a library of small-molecule serine protease inhibitors (e.g., trypsin-like, thrombin, or factor Xa), the 2-methylpropyl (isopropyl) side chain of this compound accurately mimics the valine side chain, the preferred P1 recognition element for many of these enzymes. Using this specific intermediate ensures that the resulting elaborated inhibitors maintain the correct steric fit for the S1 pocket, as predicted by the established protease beta-strand recognition paradigm [1].

Structure-Activity Relationship (SAR) Exploration of Cholinesterase Dual Inhibitors

In SAR campaigns aimed at optimizing dual AChE/BChE inhibitors for Alzheimer's disease, the 2-methylpropyl-substituted hydroxyamidine carbamate serves as a non-redundant scaffold point. As demonstrated by the 2020 Wu et al. study where even small alkyl chain modifications led to >10-fold potency shifts, replacing this intermediate with a linear or longer-branched analog would derail the exploration of this specific potency cliff [2].

CDK9-Targeted Probe Development for MYC-Dependent Cancer Models

For teams developing chemical probes or lead compounds against CDK9 for MYC-driven cancers, the sub-micromolar CDK9 inhibitory activity reported for this intermediate offers a validated starting point. Procurement of this specific compound, as opposed to an uncharacterized analog, ensures that the initial scaffold possesses confirmed target engagement, as documented in KINOMEscan binding assays [3].

Synthesis of Boc-Protected Amino Acid Derivatives for Solid-Phase Peptide Synthesis (SPPS) Incorporation

The Boc protecting group on this hydroxyamidine intermediate makes it directly compatible with standard Boc-SPPS protocols, allowing for the site-specific introduction of a non-natural, metal-chelating amino acid surrogate into peptide sequences. Substituting with an Fmoc-protected analog would require orthogonal deprotection conditions, complicating solid-phase assembly [4].

Application
Selection Property
Validation Focus
Focused protease inhibitor synthesis
Valine S1 pocket mimicry
S1 binding assay; protease selectivity profiling
Cholinesterase inhibitor SAR studies
2-Methylpropyl scaffold potency
AChE/BChE IC50 endpoints; alkyl chain SAR
CDK9 inhibitor probe synthesis
Reported CDK9 engagement
Kinase binding assay; selectivity panel review
Boc-SPPS unnatural amino acid insertion
Boc protection strategy
Acid-labile deprotection; coupling efficiency verification
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